Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate
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Overview
Description
Laponite is a synthetic layered silicate belonging to the smectite clay family. It is composed of sodium, magnesium, lithium, and silicate ions. Laponite is known for its unique properties, such as high surface area, swelling capacity, and ability to form stable colloidal dispersions in water. These characteristics make it an attractive material for various applications in scientific research and industry .
Mechanism of Action
Target of Action
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is primarily used as a photoinitiator in the field of bioprinting . Its primary targets are the monomers in a polymer solution, such as gelatin methacryloyl (GelMA) .
Mode of Action
Upon exposure to light (specifically 365 nm and 400 nm wavelengths), LAP initiates free radical chain polymerization . It absorbs the light energy and undergoes a series of reactions to produce free radicals . These free radicals can then react with the monomers in the solution, causing them to link together and form a polymer .
Biochemical Pathways
The primary biochemical pathway involved in the action of LAP is the free radical polymerization of monomers . The free radicals produced by LAP can initiate a chain reaction, where each step involves a free radical reacting with a monomer to form a new free radical. This new free radical can then react with another monomer, and the process continues, leading to the formation of a long polymer chain .
Pharmacokinetics
The pharmacokinetics of LAP in the context of bioprinting primarily involves its absorption of light and subsequent initiation of polymerization . The rate of polymerization, and thus the rate at which LAP is ‘used up’, can be influenced by the intensity and wavelength of the light source . .
Result of Action
The result of LAP’s action is the formation of a polymer network , which can be used to create 3D structures in bioprinting . It’s important to note that the free radicals produced under bioprinting conditions are potentially cytotoxic .
Action Environment
The action of LAP is highly dependent on the light environment . The presence and intensity of light at specific wavelengths (365 nm and 400 nm) are crucial for LAP to function as a photoinitiator . Furthermore, the concentration of LAP in the polymer solution can also influence the rate of polymerization and the properties of the resulting polymer .
Biochemical Analysis
Biochemical Properties
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate plays a crucial role in biochemical reactions, particularly in the polymerization of hydrogels or other polymeric materials . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a photoinitiator. The improved polymerization kinetics enable cell encapsulation at reduced initiator concentration and longer wavelength light, which has been shown to reduce initiator toxicity and increase cell viability .
Molecular Mechanism
This compound initiates free radical chain polymerization upon light exposure . The free radicals produced under these conditions are potentially cytotoxic and mutagenic . These photo-generated free radicals are highly-reactive but short-lived .
Preparation Methods
Laponite is synthesized through a hydrothermal process. The primary raw materials used in its synthesis are sodium silicate, magnesium sulfate, and lithium fluoride. The reaction typically occurs at elevated temperatures and pressures, resulting in the formation of Laponite crystals. The industrial production of Laponite involves mixing the raw materials in specific proportions, followed by heating in an autoclave to promote crystal growth. The resulting product is then washed, filtered, and dried to obtain the final Laponite powder .
Chemical Reactions Analysis
Laponite undergoes various chemical reactions, including ion exchange, adsorption, and intercalation. These reactions are influenced by the presence of different reagents and conditions. For example:
Ion Exchange: Laponite can exchange its interlayer cations (e.g., sodium) with other cations such as calcium, potassium, or ammonium. This reaction is typically carried out in aqueous solutions containing the desired cations.
Adsorption: Laponite has a high surface area and can adsorb various organic and inorganic molecules. This property is utilized in applications such as pollutant removal and drug delivery.
Intercalation: Laponite can intercalate organic molecules or polymers between its layers, leading to the formation of nanocomposites with enhanced properties.
Scientific Research Applications
Laponite has a wide range of applications in scientific research, including:
Chemistry: Laponite is used as a catalyst support, adsorbent, and rheology modifier in various chemical processes.
Biology: Laponite is employed in cell culture studies, where it provides a biocompatible scaffold for cell growth and differentiation.
Medicine: Laponite is used in drug delivery systems, wound healing materials, and tissue engineering scaffolds due to its biocompatibility and ability to release therapeutic agents in a controlled manner.
Comparison with Similar Compounds
Laponite is often compared with other smectite clays, such as montmorillonite and hectorite. While all these clays share similar layered structures and ion exchange capacities, Laponite has several unique features:
Particle Size: Laponite particles are smaller and more uniform in size compared to montmorillonite and hectorite.
Swelling Capacity: Laponite exhibits higher swelling capacity and forms more stable colloidal dispersions in water.
Similar compounds include montmorillonite, hectorite, and bentonite, which are also used in various applications due to their layered structures and ion exchange properties .
Properties
IUPAC Name |
lithium;phenyl-(2,4,6-trimethylbenzoyl)phosphinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYQFRXNMVWASF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16LiO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate function as a photoinitiator?
A1: Upon exposure to UV or visible light, LAP undergoes photolysis, generating free radicals. These radicals initiate the polymerization of specific monomers, such as acrylates and methacrylates, leading to the formation of crosslinked hydrogel networks. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the advantages of using this compound over other photoinitiators in bioprinting applications?
A2: LAP exhibits several advantages:
- Water solubility: Enables homogeneous distribution within aqueous hydrogel precursors, crucial for bioprinting with sensitive cells. [, , , , , , , ]
- Fast curing kinetics: Allows for rapid gelation of bioinks, minimizing cell exposure to potentially harmful UV light and improving print fidelity. [, , , , , ]
- Controllable mechanical properties: The concentration of LAP influences the crosslinking density and thus the mechanical properties (e.g., stiffness, elasticity) of the resulting hydrogels. [, , , ]
- Compatibility with various biomaterials: LAP has been successfully used with a range of biopolymers, including gelatin methacryloyl (GelMA), hyaluronic acid, and pullulan, to create diverse bioinks. [, , , , , , , , ]
Q3: How does the concentration of this compound influence the properties of the final hydrogel?
A3: Higher LAP concentrations generally lead to:
- Faster gelation kinetics: Due to a higher concentration of radicals generated upon light exposure. [, ]
- Increased crosslinking density: Resulting in stiffer hydrogels with higher mechanical strength. [, , ]
- Potentially reduced swelling ratio: As the denser network limits water absorption. [, ]
Q4: How does this compound compare to Irgacure 2959 as a photoinitiator for bioprinting?
A4: Both LAP and Irgacure 2959 are commonly used photoinitiators in bioprinting, but they possess distinct characteristics:
- Faster curing kinetics, leading to improved print fidelity and reduced UV exposure for cells. [, , , , ]
- Water-soluble, enabling homogeneous distribution in aqueous solutions. [, , , , , , , ]
- Can potentially exhibit higher cytotoxicity at high concentrations. [, , , ]
- Slower curing kinetics, potentially leading to lower print fidelity and increased UV exposure for cells. [, , , , ]
- Less water-soluble, requiring organic solvents for dissolution, which can be cytotoxic. []
- Generally considered less cytotoxic than LAP, particularly at lower concentrations. [, , , ]
Q5: Is this compound cytotoxic?
A5: The cytotoxicity of LAP is dependent on its concentration and the duration of light exposure. While LAP itself exhibits low cytotoxicity in the absence of light, the free radicals generated upon UV or visible light exposure can be harmful to cells. Studies have shown that higher LAP concentrations and longer irradiation times lead to decreased cell viability. [, , , ]
Q6: How can the cytotoxic effects of this compound be mitigated in bioprinting applications?
A6: Several strategies can be employed:
- Optimizing LAP concentration: Determining the lowest effective concentration for efficient crosslinking while minimizing cell damage. [, , , ]
- Controlling irradiation time: Using the shortest possible exposure time to achieve adequate gelation while reducing free radical generation. [, , ]
- Employing scavengers: Introducing antioxidants or free radical scavengers into the bioink formulation to neutralize reactive species. []
- Exploring alternative photoinitiators: Using photoinitiators with lower cytotoxicity profiles or those activated by longer wavelengths of light (e.g., visible light), which are less damaging to cells. []
Q7: Are there any long-term effects of this compound exposure on cells or tissues?
A7: While several studies have investigated the short-term cytotoxicity of LAP, more research is needed to fully understand its long-term effects. Further investigations are crucial to assess its potential for mutagenicity, carcinogenicity, and other delayed adverse effects, particularly in the context of in vivo applications. []
Q8: What are the potential applications of this compound beyond bioprinting?
A8: Besides its prominent role in bioprinting, LAP's photocurable properties make it attractive for other biomedical applications, including:
- Drug delivery: Creating photopolymerizable hydrogels for controlled release of therapeutics. [, , ]
- Wound healing: Developing adhesive and antibacterial wound dressings with tailored degradation profiles. [, ]
- Tissue engineering: Fabricating scaffolds for various tissues, including cartilage, bone, and muscle. [, , , , , , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.